molecular formula C5H5BrN2O B3046607 3-Bromo-5-methylpyrazin-2(1H)-one CAS No. 1260810-61-4

3-Bromo-5-methylpyrazin-2(1H)-one

Cat. No.: B3046607
CAS No.: 1260810-61-4
M. Wt: 189.01
InChI Key: JBLGBOZCFLXPBV-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Functionalized Pyrazin-2(1 H)-ones : Utilizing Grignard reactants and different electrophiles, a study synthesized a variety of 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones, demonstrating the potential of 3-Bromo-5-methylpyrazin-2(1H)-one in creating diverse chemical structures (Mampuys et al., 2019).

  • Tautomerism Studies : Research on 3(5)-phenyl- and 5(3)-methyl-3(5)-phenylpyrazole, which are structurally related to this compound, provides insights into tautomeric equilibria in pyrazoles, highlighting the compound's relevance in studying molecular dynamics (Aguilar‐Parrilla et al., 1992).

Material Science and Coordination Chemistry

  • Mixed-Metal Coordination Polymers : A study on Cu(II)-Ag(I) mixed-metal coordination polymers using a Cu(II)-containing ligand derived from 2-methylpyrazine reveals potential applications of pyrazine derivatives in material science (Dong et al., 2000).

  • Corrosion Inhibition : Pyrazine derivatives have been studied for their role in inhibiting corrosion of pure iron in acidic media, suggesting applications in materials protection and engineering (Chetouani et al., 2005).

Bioactivity and Medical Research

  • Antibacterial and Antifungal Activities : The synthesis of various pyrazole derivatives, including structures related to this compound, has demonstrated potential antibacterial and antifungal activities, relevant for pharmaceutical research (Pundeer et al., 2013).

  • Antimicrobial Activity : The isolation and characterization of novel pyrazinone derivatives from Streptomyces sp. indicate potential antimicrobial properties, highlighting the role of such compounds in drug discovery (Ma et al., 2020).

  • Evaluation of Biological Activities : Research on novel benzo[d][1,2,3]triazin-4(3H)-ones, structurally related to this compound, exhibits potential insecticidal and fungicidal activities, important for agricultural and pharmaceutical applications (Zhang et al., 2019).

Additional Applications

  • Inhibitive Action in Corrosion : Research on pyrazine derivatives, including those related to this compound, has shown their effectiveness as corrosion inhibitors, particularly in acidic environments (Obot & Gasem, 2014).

  • Synthesis from Renewable Resources : A study on the synthesis of 2-hydroxymethyl-5-methylpyrazine, a compound related to this compound, from biomass-derived materials points to the environmental applications and sustainability aspect of pyrazine derivatives (Song et al., 2017).

Properties

IUPAC Name

3-bromo-5-methyl-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-2-7-5(9)4(6)8-3/h2H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLGBOZCFLXPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856509
Record name 3-Bromo-5-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260810-61-4
Record name 3-Bromo-5-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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